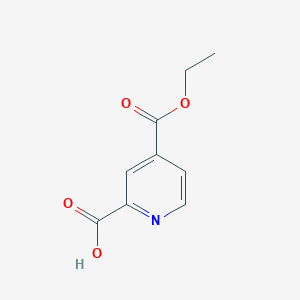

4-(Ethoxycarbonyl)picolinic acid

Description

The exact mass of the compound 4-(Ethoxycarbonyl)picolinic acid is 195.05315777 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Ethoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVVYNXEJSGLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699208 | |

| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21908-14-5 | |

| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Ethoxycarbonyl)picolinic acid CAS 21908-14-5 properties

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)picolinic Acid (CAS 21908-14-5): Properties, Synthesis, and Applications

Introduction

4-(Ethoxycarbonyl)picolinic acid, with CAS Registry Number 21908-14-5, is a specialized heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] Structurally, it is a derivative of pyridine-2-carboxylic acid (picolinic acid) featuring an ethoxycarbonyl group at the 4-position. This arrangement confers a bifunctional nature to the molecule, with two distinct reactive sites: a carboxylic acid and an ester. This duality allows for orthogonal chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures. The picolinic acid scaffold itself is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including enzyme inhibitors and anti-infective agents.[4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway based on established chemical principles, and its potential applications, designed for researchers and development scientists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section details the known and predicted physicochemical characteristics of 4-(Ethoxycarbonyl)picolinic acid, alongside an expert projection of its spectroscopic signatures.

Core Physicochemical Properties

The primary identification and physical data for 4-(Ethoxycarbonyl)picolinic acid are summarized below. It is important to note that while some data points are experimentally verified and cited by suppliers, others, such as boiling point and pKa, are derived from computational predictions and should be treated as estimates.[3]

| Property | Value | Source(s) |

| CAS Number | 21908-14-5 | [1][2][3][6] |

| IUPAC Name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | [1][2] |

| Synonym(s) | 4-(ethoxycarbonyl)-2-pyridinecarboxylic acid | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][3][6] |

| Physical Form | Solid | [1][2] |

| Boiling Point | 373.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.27 ± 0.10 (Predicted) | [3] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with labels N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.5!"]; O1 [label="O", pos="2.8,-1.2!"]; O2 [label="OH", pos="3.2,0!"]; C7 [label="C", pos="-2.5,-0.5!"]; O3 [label="O", pos="-2.8,-1.2!"]; O4 [label="O", pos="-3.2,0!"]; C8 [label="CH2", pos="-4.2,0!"]; C9 [label="CH3", pos="-5.2,0!"];

// Define positions for ring atoms N1 [pos="0,1.2!"]; C1 [pos="-1,-0.6!"]; C2 [pos="-1,0.6!"]; C3 [pos="1,0.6!"]; C4 [pos="1,-0.6!"]; C5 [pos="0,-1.2!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- O1 [style=double]; C6 -- O2; C4 -- C7 [label=""]; C7 -- O3 [style=double]; C7 -- O4; O4 -- C8; C8 -- C9;

// Add aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; p1 [pos="0,0.5!"]; p2 [pos="0.4,-0.2!"]; p3 [pos="-0.4,-0.2!"]; }digraph "synthesis_scheme" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];reactant [label="2,4-Pyridinedicarboxylic Acid"]; reagents [label="Ethanol (1.1 eq)\nH₂SO₄ (cat.)\nReflux", shape=plaintext, fontcolor="#5F6368"]; product [label="4-(Ethoxycarbonyl)picolinic acid"];

reactant -> reagents [arrowhead=none]; reagents -> product; }

Caption: Proposed synthesis of 4-(Ethoxycarbonyl)picolinic acid.

Proposed Synthetic Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (1.1 eq) followed by a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Causality: Using a slight excess of ethanol ensures the reaction proceeds efficiently, but a large excess is avoided to minimize the formation of the di-ester byproduct. Sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol.

-

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.

-

Neutralization & Extraction: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate. The product may precipitate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Causality: Neutralization removes the acid catalyst and deprotonates any remaining carboxylic acids, making the desired mono-ester product more soluble in the organic phase than the unreacted diacid starting material or the picolinic acid byproduct.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-(Ethoxycarbonyl)picolinic acid.

Characterization Workflow

Confirming the successful synthesis and purity of the final product is a critical final step.

Caption: Workflow for purification and characterization.

Reactivity and Applications in Research

The utility of 4-(Ethoxycarbonyl)picolinic acid stems from its bifunctional nature, which opens avenues for diverse applications in several scientific domains.

Chemical Reactivity Profile

-

Carboxylic Acid (Position 2): This group is the primary site for reactions like amide bond formation (via activation to an acyl chloride or using standard coupling reagents), reduction to an alcohol, or serving as a bidentate chelating ligand in coordination chemistry. [4][7]* Ethyl Ester (Position 4): This group can be selectively hydrolyzed back to a carboxylic acid under basic or acidic conditions, allowing for further modification. It can also be reduced to a primary alcohol or be the target of nucleophilic attack by organometallic reagents. The ethoxycarbonyl group can also serve as a combined activating and protecting group in certain complex syntheses, such as the N-acyl-Pictet–Spengler reaction. [8]

Role in Drug Discovery and Medicinal Chemistry

The pyridine ring is a cornerstone of modern pharmaceuticals, and picolinic acid derivatives are no exception. [4][5]* Enzyme Inhibition: The picolinic acid scaffold is a key structural motif in numerous enzyme inhibitors. [4][5]The nitrogen atom and the adjacent carboxylate can coordinate with metal ions in enzyme active sites, while the rest of the molecule can be elaborated to achieve specificity and potency. 4-(Ethoxycarbonyl)picolinic acid serves as an excellent starting point for building libraries of potential inhibitors by modifying both the acid and ester functionalities.

-

Bioisostere and Scaffold: It can be used to synthesize analogs of known drugs or natural products, where the substituted pyridine ring acts as a bioisostere for other aromatic systems. Its rigid structure provides a well-defined vector for orienting substituents in three-dimensional space to optimize binding with biological targets.

Application in Coordination and Materials Chemistry

Picolinic acid is a classic bidentate (N,O) chelating ligand that forms stable complexes with a wide variety of metal ions. [7][9]* Ligand Synthesis: 4-(Ethoxycarbonyl)picolinic acid can be used to synthesize more complex, functionalized ligands. The ester group can be converted into other functionalities (amides, alcohols, etc.) either before or after complexation, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex. These complexes have potential applications in catalysis, as MRI contrast agents, or in the development of novel materials with specific magnetic or optical properties. [7][10]

Conclusion

4-(Ethoxycarbonyl)picolinic acid (CAS 21908-14-5) is more than just a chemical intermediate; it is a strategically designed building block offering dual reactivity. Its combination of a chelating picolinic acid core and a modifiable ester handle makes it a highly valuable tool for researchers. From constructing complex lead compounds in medicinal chemistry to designing bespoke ligands for catalysis and materials science, its potential is vast. A solid grasp of its physicochemical properties, safety requirements, and synthetic logic is essential for unlocking its full potential in the laboratory.

References

-

Picolinic acid | C6H5NO2 | CID 1018. PubChem - NIH. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

-

Picolinic acid. Chemeo. [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012-04-25). [Link]

-

Picolinic acid. Wikipedia. [Link]

-

4-(Ethoxycarbonyl)phenylboronic acid | C9H11BO4 | CID 2734350. PubChem. [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Vidyasagar University. [Link]

-

Synthesis of picolinic acid. PrepChem.com. [Link]

-

The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC. [Link]

-

p-Ethoxycarbonylphenylboronic acid. Rsc.org. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023-02-24). [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

- Synthetic method of 3,4-substituted 2-picolinic acid.

-

Cas 98-98-6,Picolinic acid. lookchem. [Link]

Sources

- 1. 4-(Ethoxycarbonyl)picolinic acid | 21908-14-5 [sigmaaldrich.com]

- 2. 4-(Ethoxycarbonyl)picolinic acid | 21908-14-5 [sigmaaldrich.com]

- 3. 4-(ETHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID CAS#: 21908-14-5 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Ethoxycarbonyl)picolinic acid | 21908-14-5 [sigmaaldrich.com]

- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picolinic acid - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Monoethyl Pyridine-2,4-dicarboxylate: Synthesis, Structure, and Characterization

Abstract

Monoethyl pyridine-2,4-dicarboxylate is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As a derivative of pyridine-2,4-dicarboxylic acid, it features a pyridine core with two distinct carboxylic acid functionalities, one of which is selectively esterified. This guide provides a comprehensive technical overview of its chemical structure, a detailed, field-proven protocol for its regioselective synthesis, and a thorough discussion of its analytical characterization. We delve into the causal mechanisms dictating the regioselectivity of the synthesis, offering insights grounded in the electronic properties of the pyridine nucleus. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical intermediate.

Introduction: The Strategic Importance of Pyridine-2,4-dicarboxylate Scaffolds

Pyridine dicarboxylic acids and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The parent compound, pyridine-2,4-dicarboxylic acid (also known as lutidinic acid), is a well-established inhibitor of 2-oxoglutarate-dependent enzymes, including histone lysine demethylases, making it a valuable tool in epigenetic research.[2][3] Its ability to act as a chelating agent for various metal ions has also led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4]

Esterification of this diacid modulates its physicochemical properties, such as lipophilicity and cell permeability, and provides a synthetic handle for further functionalization. While the diethyl and dimethyl esters are commercially available, the monoethyl derivative offers a unique advantage: it retains a free carboxylic acid group for subsequent reactions (e.g., amide bond formation) while the ethyl ester provides a protected site. This guide addresses the notable lack of specific literature on monoethyl pyridine-2,4-dicarboxylate by providing a robust framework for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

The core of the topic molecule is a pyridine ring substituted with a carboxylic acid group and an ethyl carboxylate group. Due to the asymmetry of the parent diacid, two constitutional isomers of the monoethyl ester are possible:

-

Ethyl 4-carboxypicolinate (ester at position 2)

-

Ethyl 2-carboxyisonicotinate (ester at position 4)

2.1. Regioselectivity and the Predominant Isomer

The electronic properties of the pyridine ring are paramount in determining the outcome of a selective mono-esterification. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid groups compared to their benzene analogs.[5][6] This influence is most pronounced at the α (2-position) and γ (4-position) carbons.

The first pKa of pyridine-2,4-dicarboxylic acid is reported as 2.15.[7][8] This value almost certainly corresponds to the dissociation of the proton from the C2-carboxylic acid. The proximity of the highly electronegative sp²-hybridized nitrogen atom exerts a powerful inductive effect on the C2-carboxyl group, making it significantly more acidic than the C4-carboxyl group.

In an acid-catalyzed esterification (Fischer esterification), the reaction is reversible and typically under thermodynamic control. The less acidic carboxylic acid will be the more readily esterified. Therefore, the predicted major product of a selective mono-esterification is Ethyl 2-carboxyisonicotinate , where the ester group is at the C4 position.

Caption: Predicted structure of Ethyl 2-carboxyisonicotinate.

2.2. Physicochemical Properties

| Property | Predicted Value | Source |

| IUPAC Name | 4-(ethoxycarbonyl)pyridine-2-carboxylic acid | - |

| Molecular Formula | C₉H₉NO₄ | - |

| Molecular Weight | 195.17 g/mol | - |

| XLogP3 | 0.7 | PubChem[8] |

| Hydrogen Bond Donors | 1 | PubChem[8] |

| Hydrogen Bond Acceptors | 5 | PubChem[8] |

| Rotatable Bond Count | 3 | PubChem[8] |

| Boiling Point | ~350-400 °C (decomposes) | Estimated |

| Melting Point | ~150-160 °C | Estimated |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water and chloroform. | Estimated |

Synthesis Protocol: Regioselective Mono-esterification

The synthesis of monoethyl pyridine-2,4-dicarboxylate requires a method that favors mono-esterification over the formation of the diester. While advanced methods using protecting groups or specialized catalysts exist, a carefully controlled Fischer-Speier esterification offers a practical and accessible approach.[9] The key to success is controlling the stoichiometry of the alcohol and monitoring the reaction progress to halt it before significant diester formation occurs.

Causality Behind Experimental Choices:

-

Starting Material: Pyridine-2,4-dicarboxylic acid is used as the readily available precursor.[4]

-

Catalyst: Concentrated sulfuric acid acts as a classic and effective catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

-

Solvent & Reagent: Absolute ethanol serves as both the reactant and the solvent. Using it in a controlled stoichiometric amount (or slight excess) is crucial for favoring mono-esterification.

-

Temperature: Reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition.

-

Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the starting diacid and the formation of the monoester and diester products, allowing the reaction to be stopped at the optimal time.

-

Work-up: Neutralization with a weak base like sodium bicarbonate is required to quench the acid catalyst and deprotonate the remaining carboxylic acid and any unreacted starting material, facilitating their separation from the less polar diester byproduct.

3.1. Experimental Workflow

Caption: Workflow for the synthesis of Monoethyl Pyridine-2,4-dicarboxylate.

3.2. Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,4-dicarboxylic acid (1.0 eq) in absolute ethanol (1.1 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension with stirring. The solid will gradually dissolve.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-16 hours.

-

Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 10% methanol in dichloromethane). Visualize the spots under UV light. The starting diacid will have a low Rf, the desired monoester a medium Rf, and the diester byproduct a high Rf. Stop the reaction when the spot corresponding to the monoester is most intense and the starting material spot has significantly diminished.

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour it slowly into a beaker containing crushed ice and water.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) to separate the desired monoester from any unreacted starting material and the diester byproduct.

-

Characterization: Collect the fractions containing the pure monoester (as determined by TLC), combine them, and remove the solvent to yield the final product. Characterize by NMR, IR, and mass spectrometry.

Analytical Characterization: A Predictive Approach

Since this guide proposes a synthesis for a compound with limited published data, this section provides the predicted spectroscopic data for the major isomer, ethyl 2-carboxyisonicotinate. This serves as a benchmark for researchers to validate their synthetic results.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and regiochemistry of the product.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 8.8-9.0 ppm (d, 1H): Proton on C6 (ortho to nitrogen).

-

δ 8.4-8.6 ppm (s, 1H): Proton on C3 (between the two carbonyls).

-

δ 8.2-8.4 ppm (d, 1H): Proton on C5.

-

δ 4.4-4.6 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.

-

δ 1.4-1.5 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.

-

δ 10.0-12.0 ppm (br s, 1H): Acidic proton of the carboxylic acid group (-COOH ). This peak may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~168 ppm: Carbonyl carbon of the carboxylic acid (C2).

-

δ ~165 ppm: Carbonyl carbon of the ethyl ester (C4).

-

δ ~152 ppm: Aromatic carbon C6.

-

δ ~150 ppm: Aromatic carbon C2.

-

δ ~140 ppm: Aromatic carbon C4.

-

δ ~128 ppm: Aromatic carbon C5.

-

δ ~125 ppm: Aromatic carbon C3.

-

δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.

-

Self-Validation: The presence of a single quartet and a single triplet in the ¹H NMR spectrum confirms the formation of a mono-ethyl ester. The distinct chemical shifts of the three aromatic protons, along with 2D NMR techniques like HMBC and HSQC, can be used to definitively assign the regiochemistry, confirming the esterification at the C4 position.

4.2. Infrared (IR) Spectroscopy

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1730 cm⁻¹ (strong): C=O stretch of the ethyl ester.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. The two distinct carbonyl peaks are a key indicator of the monoester.

-

~1600 cm⁻¹: C=C and C=N stretches of the pyridine ring.

-

~1250 cm⁻¹ (strong): C-O stretch of the ester.

4.3. Mass Spectrometry (MS)

-

ESI-MS (+): Expected [M+H]⁺ ion at m/z = 196.05.

-

ESI-MS (-): Expected [M-H]⁻ ion at m/z = 194.04.

Conclusion and Future Outlook

This technical guide provides a scientifically grounded and practical pathway for the synthesis and characterization of monoethyl pyridine-2,4-dicarboxylate, a molecule of considerable interest for which detailed experimental data is scarce. By analyzing the electronic structure of the parent diacid, we predict that selective mono-esterification will predominantly yield ethyl 2-carboxyisonicotinate. The detailed, step-by-step protocol, complete with the rationale for each step and a comprehensive analytical benchmark, empowers researchers to confidently produce and validate this compound.

The availability of this versatile intermediate opens avenues for the development of novel pharmaceuticals, particularly in the design of targeted covalent inhibitors or PROTACs where the free carboxylic acid can serve as a key attachment point. Furthermore, its application in materials science as a functionalized linker for bespoke coordination polymers warrants exploration. This guide serves as both a practical manual and a foundation for future innovation built upon the pyridine-2,4-dicarboxylate scaffold.

References

-

Tsev Sunshine Pharma . Pyridine-2, 4-dicarboxylic Acid CAS 499-80-9. Available at: [Link]

-

SciSpace . Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available at: [Link]

- Google Patents. Method of preparing monoesters. US4314071A.

-

Quora . Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Available at: [Link]

-

Chemistry LibreTexts . 23.1: Relative Acidity of alpha-Hydrogens. Available at: [Link]

-

Chemistry Stack Exchange . Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

ResearchGate . Characterization of N-carboxyl Appended Pyridine Task-Specific Ionic Liquids. Available at: [Link]

-

University of Calgary . Ch18: Acidity of alpha hydrogens. Available at: [Link]

-

Wikipedia . Pyridine. Available at: [Link]

-

MDPI . 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

-

ChemRxiv . Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

-

AK Lectures . Alpha Position of Carboxylic Acids. Available at: [Link]

-

PubChem . 2,4-Pyridinedicarboxylic acid. CID 10365. Available at: [Link]

-

RSC Publishing . Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

-

MDPI . Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

-

Wikipedia . Lutidinic acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 4. a2bchem.com [a2bchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 8. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 9. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 4-(Ethoxycarbonyl)picolinic acid and 2,4-PDCA

This guide provides an in-depth technical analysis of the structural, functional, and experimental differences between 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) and its derivative, 4-(Ethoxycarbonyl)picolinic acid .

Optimizing 2-Oxoglutarate Oxygenase Inhibition: The Active Agent vs. The Prodrug

Part 1: Executive Summary & Core Distinction

In drug development targeting epigenetic erasers (Histone Demethylases) and hypoxia signaling (Prolyl Hydroxylases), the distinction between these two molecules is the difference between biochemical potency and cellular efficacy .

-

2,4-PDCA (The Active Warhead): A potent, broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. It binds directly to the catalytic iron center. However, due to its high polarity (two free carboxylic acid groups), it exhibits poor cellular permeability .

-

4-(Ethoxycarbonyl)picolinic acid (The Permeable Prodrug): A mono-ester derivative where the C4-carboxylate is masked with an ethyl group. This modification reduces polarity, facilitating passive diffusion across the cell membrane. Once intracellular, it acts as a prodrug , requiring hydrolysis by cytosolic esterases to release the active 2,4-PDCA.

Key Takeaway: Use 2,4-PDCA for cell-free enzyme assays. Use 4-(Ethoxycarbonyl)picolinic acid (or the diethyl ester) for cell-based assays to ensure target engagement.

Part 2: Chemical & Structural Analysis[1]

Understanding the structural mimicry of 2-oxoglutarate (2-OG) is essential for interpreting the activity of these compounds.

Physicochemical Comparison

| Feature | 2,4-PDCA | 4-(Ethoxycarbonyl)picolinic acid |

| IUPAC Name | Pyridine-2,4-dicarboxylic acid | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid |

| Role | Active Inhibitor | Prodrug / Synthesis Intermediate |

| Structure | Pyridine ring with -COOH at C2 and C4 | Pyridine ring with -COOH at C2, -COOEt at C4 |

| Charge (pH 7.4) | Dianionic (-2) | Monoanionic (-1) |

| Solubility | High (Aqueous buffer) | Moderate (Organic solvents/DMSO) |

| Cell Permeability | Very Low (Polar) | Moderate to High |

| Primary Use | In vitro Enzyme Assays (IC50 determination) | In vivo / Cell Culture (Functional assays) |

Mechanism of Action: The "2-OG Mimicry"

The biological activity of 2,4-PDCA relies on its ability to mimic the co-substrate 2-oxoglutarate.

-

Bidentate Chelation (C2): The pyridine nitrogen and the 2-carboxylate group of 2,4-PDCA form a bidentate chelate with the active site Fe(II), displacing the water molecule required for oxidation.

-

Salt Bridge Interaction (C4): The 4-carboxylate of 2,4-PDCA extends into the 2-OG binding pocket (specifically the C5 subsite), forming a critical electrostatic salt bridge with a conserved Arginine or Lysine residue (e.g., Lys206 in JMJD2A).

Why the Ester is Inactive In Vitro: In 4-(Ethoxycarbonyl)picolinic acid , the C4-carboxylate is esterified. This neutral ethyl group cannot form the essential salt bridge with the conserved Arginine/Lysine. Consequently, the affinity of the unhydrolyzed ester for the enzyme is orders of magnitude lower than that of the free acid.

Part 3: Cellular Mechanism & Visualization

The utility of 4-(Ethoxycarbonyl)picolinic acid lies in its "Trojan Horse" mechanism.

Experimental Workflow: The Prodrug Strategy

Figure 1: The cellular activation pathway. The mono-ester permeates the membrane due to reduced charge, is hydrolyzed by cytosolic esterases, and the resulting 2,4-PDCA inhibits the nuclear or cytosolic target.

Part 4: Experimental Protocols

To ensure data integrity, you must select the correct compound for your specific assay type.

Protocol A: In Vitro Enzyme Inhibition Assay

Objective: Determine the IC50 of 2,4-PDCA against a recombinant JmjC demethylase (e.g., KDM4A). Correct Reagent: 2,4-PDCA (Free Acid) . Do not use the ester.

-

Reagent Prep: Dissolve 2,4-PDCA in 100% DMSO to create a 10 mM stock.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 1 mM Ascorbate.

-

Note: 2,4-PDCA competes with 2-OG.[1] Ensure 2-OG concentration is near the Km of the enzyme (typically 1–10 µM) to detect competitive inhibition.

-

-

Execution: Incubate Enzyme + 2,4-PDCA (serial dilution) for 15 mins before adding the substrate (Histone peptide) and 2-OG.

-

Validation: The IC50 should be in the low micromolar range (0.5 – 5 µM depending on the enzyme).

Protocol B: Cellular Target Engagement

Objective: Induce HIF-1α stabilization or Histone Hypermethylation in HeLa cells. Correct Reagent: 4-(Ethoxycarbonyl)picolinic acid (or Diethyl 2,4-PDCA).

-

Reagent Prep: Dissolve the ester in sterile DMSO (Stock: 50–100 mM).

-

Cell Treatment:

-

Seed cells at 70% confluency.

-

Treat with ester at 0.5 mM – 2.0 mM .

-

Critical: High concentrations are often required because hydrolysis rates vary and the active acid effluxes rapidly.

-

-

Incubation: 4 to 24 hours.

-

Readout:

-

Western Blot: Probe for HIF-1α (stabilization indicates PHD inhibition) or H3K9me3 (increase indicates KDM inhibition).

-

Control: Include a "Vehicle Only" (DMSO) and a "2,4-PDCA Free Acid" control. The free acid control should show no effect (or significantly reduced effect) compared to the ester, confirming that the effect is due to intracellular accumulation via the prodrug mechanism.

-

Part 5: Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| No activity in Enzyme Assay | Used the Ester instead of the Acid. | Switch to 2,4-PDCA (Free Acid). The ester cannot bind the active site Arg/Lys. |

| Weak activity in Cell Assay | Used the Acid instead of the Ester. | Switch to 4-(Ethoxycarbonyl)picolinic acid.[2] The acid cannot penetrate the membrane efficiently. |

| High Cytotoxicity | Non-specific esterase activity or pH drop. | Titrate concentration.[3][4][5] Esters can acidify the cytosol upon hydrolysis. Ensure buffered media. |

| Inconsistent IC50 | Iron chelation in stock solution. | Prepare fresh stocks. 2,4-PDCA can strip iron from media if pre-incubated too long without substrate. |

References

-

Tschank, G., et al. (1991).Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor. Biochemical Journal.

-

Rose, N.R., et al. (2011).Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Journal of Medicinal Chemistry. (Discusses the structural basis of 2,4-PDCA binding).

-

Hopkinson, R.J., et al. (2013).Isomers of pyridine-2,4-dicarboxylate are potent inhibitors of JumonjiC domain-containing histone demethylases. ChemMedChem.

-

Brewitz, L., et al. (2021).Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry.

Sources

- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Ethoxycarbonyl)picolinic acid | 21908-14-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA [mdpi.com]

- 5. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

Solubility Profile & Process Development: 4-(Ethoxycarbonyl)picolinic Acid

[1]

Executive Summary

4-(Ethoxycarbonyl)picolinic acid (also known as 4-ethyl hydrogen pyridine-2,4-dicarboxylate) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Sorafenib analogs) and metallo-organic frameworks (MOFs).

Its solubility behavior is governed by its amphiphilic and zwitterionic potential .[1] Unlike its symmetrical diester counterparts (highly lipophilic) or the parent dicarboxylic acid (highly hydrophilic/high melting), this mono-ester occupies a "middle ground" of polarity.[1] This guide provides a technical roadmap for researchers to predict, measure, and exploit these solubility characteristics for synthesis and purification.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

| Property | Value / Descriptor | Significance |

| CAS Number | 21908-14-5 | Unique Identifier |

| Molecular Formula | C₉H₉NO₄ | MW: 195.17 g/mol |

| Physical State | Solid (Crystalline) | High lattice energy requires polar solvents for disruption.[1] |

| pKa (Acid) | ~2.5 – 3.0 (Estimated) | The C2-carboxylic acid is acidified by the electron-deficient pyridine ring.[1] |

| pKa (Base) | ~2.0 – 2.5 (Estimated) | The pyridine nitrogen is weakly basic due to electron-withdrawing ester/acid groups.[1] |

| LogP (Calc) | ~0.9 – 1.2 | Moderately lipophilic; suggests good solubility in alcohols and polar aprotic solvents.[1] |

| H-Bond Donors | 1 (-COOH) | Capable of dimerization in non-polar solvents.[1] |

| H-Bond Acceptors | 4 (N, C=O, -O-) | High affinity for protic solvents (Water, MeOH). |

Solubility Landscape & Solvent Screening

The solubility of 4-(Ethoxycarbonyl)picolinic acid is non-linear across solvent polarity due to its ability to exist as a neutral molecule, a zwitterion, or an ion pair depending on the solvent's dielectric constant and proton availability.[1]

Predicted Solubility Classes

Based on structural analogs (Picolinic acid and Diethyl 2,4-pyridinedicarboxylate), the following solubility profile is established:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism / Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; ideal for reaction media.[1] |

| Polar Protic | Methanol, Ethanol | Moderate-High | Solvation via H-bonding.[1] Solubility increases significantly with T (>40°C).[1] |

| Chlorinated | DCM, Chloroform | Low-Moderate | Soluble enough for extraction, but poor for crystallization. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low | Often used as anti-solvents to precipitate the compound from alcohols.[1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Strictly used as anti-solvents or for washing filter cakes.[1] |

| Aqueous | Water (pH dependent) | Variable | Low at pH 2-3 (Isoelectric); High at pH >5 (Anionic form).[1] |

The "Goldilocks" Purification Strategy

In synthetic workflows, this compound is often generated via partial hydrolysis of the diethyl ester.[1] Solubility differences are exploited for purification:

Experimental Protocols

As a Senior Scientist, you must validate these predictions empirically. Use the following protocols to generate thermodynamic solubility data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard method for generating solubility curves (e.g., for Apelblat modeling).

Materials:

-

Excess solid 4-(Ethoxycarbonyl)picolinic acid (>500 mg).[1]

-

Solvent of choice (HPLC grade).[1]

-

Thermostated shaker bath (Control ±0.1°C).

-

Syringe filters (0.45 µm PTFE).[1]

Workflow:

-

Saturation : Add excess solid to 10 mL solvent in a sealed vial.

-

Equilibration : Agitate at fixed temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours. Note: Check for polymorphic transitions (DSC) if solid changes appearance.[1]

-

Sampling : Stop agitation; allow settling for 1 hour. Withdraw supernatant.

-

Filtration : Rapidly filter into a pre-weighed vessel (or dilution vial) to prevent precipitation.[1]

-

Quantification :

Protocol B: HPLC Quantification Method

Required for precise solubility determination in complex matrices.[1]

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : Water + 0.1% Formic Acid (Suppresses ionization of -COOH).[1]

-

Mobile Phase B : Acetonitrile.[1]

-

Gradient : 5% B to 95% B over 10 min.

-

Detection : UV @ 254 nm (Pyridine ring absorption).[1]

-

Flow Rate : 1.0 mL/min.[1]

Process Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for solubility screening and data fitting.

Caption: Logical workflow for determining thermodynamic solubility and applying data to process design.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (critical for cooling crystallization), fit your experimental data (

Where:

-

is absolute temperature (Kelvin).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

are empirical constants derived from regression analysis.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

A positive enthalpy of solution (

) indicates endothermic dissolution, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

References

-

Sigma-Aldrich . 4-(Ethoxycarbonyl)picolinic acid Product Specification & CAS 21908-14-5 Verification. Retrieved from

-

Esteves, A. et al. (2023).[1][3] "Solubility and Crystallization Studies of Picolinic Acid". MDPI Processes, 11(3), 682. (Provides comparative data for the parent scaffold). Retrieved from [1]

-

Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Authoritative text on solubility thermodynamics).

-

PubChem . Compound Summary: 4-(Methoxycarbonyl)pyridine-2-carboxylic acid (Analog).[1] Retrieved from [1]

Technical Guide: 4-Ethoxycarbonyl vs. 6-Ethoxycarbonyl Picolinic Acid

This guide provides an in-depth technical analysis comparing 4-ethoxycarbonyl picolinic acid and its 6-ethoxycarbonyl isomer . It is designed for researchers in medicinal chemistry and ligand design, focusing on the structural, synthetic, and functional divergences between these two pyridine derivatives.

Executive Summary

The distinction between 4-ethoxycarbonyl picolinic acid (derived from lutidinic acid) and 6-ethoxycarbonyl picolinic acid (derived from dipicolinic acid) represents a fundamental choice in ligand design. While both share the same molecular formula (

-

4-Isomer (Asymmetric): A bidentate scaffold. The C2-acid/N-pyridine motif binds metal centers, while the C4-ester vector allows pharmacophore extension into solvent channels. Critical for histone demethylase (JMJD) inhibition.

-

6-Isomer (Pseudo-Symmetric): A potential tridentate scaffold. The C2-acid/N-pyridine/C6-ester motif creates a "pincer-like" steric and electronic environment, often used for lanthanide chelation or metallo-

-lactamase inhibition.

Structural & Electronic Analysis

Nomenclature & Topology

| Feature | 4-Ethoxycarbonyl Picolinic Acid | 6-Ethoxycarbonyl Picolinic Acid |

| IUPAC Name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid |

| Parent Acid | Lutidinic Acid (2,4-PDCA) | Dipicolinic Acid (2,6-PDCA) |

| Symmetry | ||

| Chelation Mode | Bidentate (N, O) .[1][2][3][4] The C4 substituent is remote and non-coordinating. | Tridentate Potential (O, N, O') . The C6 carbonyl oxygen can participate in coordination, or sterically block the site. |

| Dipole Moment | High (Vectors of C2/C4 carbonyls are additive). | Lower (Vectors of C2/C6 carbonyls partially cancel). |

Electronic Properties (pKa & Acidity)

The pyridine nitrogen exerts an electron-withdrawing inductive effect (

-

C2 Position (Ortho): Highly electron-deficient. The carboxylic acid at C2 is more acidic than typical benzoic acids (

). -

C4 Position (Para): Electron-deficient via resonance, but less sterically crowded than C2.

-

C6 Position (Ortho): Identical to C2 in the unsubstituted parent, but in the mono-ester, the electronic environment becomes asymmetric.

Synthetic Pathways & Regiocontrol

Synthesis of these isomers requires distinct strategies due to the symmetry of the starting materials.

Synthesis of 4-Ethoxycarbonyl Picolinic Acid

Challenge: Differentiating the C2 and C4 carboxyl groups of 2,4-pyridinedicarboxylic acid. Solution: Exploiting the differential electrophilicity of the ester carbonyls. The C2-ester (alpha to Nitrogen) is more electrophilic and susceptible to hydrolysis than the C4-ester.

Protocol: Regioselective Hydrolysis

-

Diesterification: Reflux 2,4-PDCA in Ethanol with catalytic

to form Diethyl 2,4-pyridinedicarboxylate . -

Selective Saponification: Treat the diester with 1.0 equivalent of NaOH or KOH in Ethanol at

. -

Mechanism: The hydroxide ion preferentially attacks the C2-ester due to the inductive electron withdrawal of the adjacent nitrogen.

-

Result: The C2-ester hydrolyzes to the acid, leaving the C4-ester intact.

Caption: Regioselective synthesis of the 4-isomer via preferential C2-ester hydrolysis.

Synthesis of 6-Ethoxycarbonyl Picolinic Acid

Challenge: The starting material (2,6-PDCA) is symmetric. Direct mono-esterification yields a statistical mixture (diester, monoester, diacid). Solution: Desymmetrization via controlled hydrolysis or steric shielding.

Protocol: Statistical Hydrolysis & Purification

-

Diesterification: Quantitative conversion of 2,6-PDCA to Diethyl 2,6-pyridinedicarboxylate .

-

Controlled Hydrolysis: Treat with 0.95 equivalents of KOH in Ethanol.

-

Workup: The formation of the mono-anion (carboxylate) changes the solubility profile. The unreacted diester is extracted with organic solvent (DCM), while the mono-ester salt remains in the aqueous phase. Acidification yields the pure mono-ester.

Analytical Differentiation (NMR)

Distinguishing these isomers is straightforward using

| Proton | 4-Ethoxycarbonyl Isomer (Asymmetric) | 6-Ethoxycarbonyl Isomer (Asymmetric*) |

| H3 | Doublet (or singlet-like) ~8.5 ppm. Ortho to Acid.[5] | Doublet ~8.2 ppm. Ortho to Acid.[5] |

| H5 | Doublet of Doublets ~8.1 ppm. Meta to N. | Doublet ~8.2 ppm. Ortho to Ester. |

| H6 | Doublet ~8.8 ppm. Adjacent to N. (Most downfield). | N/A (Substituted by Ester). |

| H4 | N/A (Substituted by Ester). | Triplet ~8.1 ppm. (Meta to both). |

| Pattern | Three distinct aromatic signals (AMX system).[6] | Three distinct signals (AMX), but H3/H5 often overlap closer than in 4-isomer. |

Note: While 2,6-PDCA is symmetric, the 6-ethoxycarbonyl derivative is chemically asymmetric (one acid, one ester), but the shifts of H3 and H5 are often very similar due to the similar electronic withdrawal of COOH vs COOEt.

Applications in Drug Discovery

4-Isomer: The "Extension" Scaffold

This isomer is the gold standard for designing inhibitors of 2-oxoglutarate dependent oxygenases (e.g., KDM5, JMJD2).

-

Binding Mode: The Pyridine Nitrogen and C2-Carboxylate bind the active site

in a bidentate fashion. -

Role of C4-Ester: It projects away from the metal center, pointing towards the solvent-exposed region or a substrate-binding channel. This allows medicinal chemists to replace the ethyl group with complex amides or heterocycles to gain potency and selectivity without disrupting the metal binding.

6-Isomer: The "Blocking" Scaffold

This isomer is often used to probe steric constraints or create tridentate ligands.

-

Binding Mode: Can act as a tridentate (O-N-O) pincer ligand if the ester carbonyl coordinates (common with Lanthanides).

-

Steric Clash: In enzymes with tight active sites, the C6-substituent creates a steric clash with the protein backbone, often abolishing activity compared to the 4-isomer. This makes it an excellent negative control compound in SAR (Structure-Activity Relationship) studies.

Caption: Comparison of ligand binding modes and vectors for drug design.

Experimental Protocol: Synthesis of 4-Ethoxycarbonyl Picolinic Acid

Reagents:

-

2,4-Pyridinedicarboxylic acid (Lutidinic acid)

-

Absolute Ethanol

-

Sulfuric Acid (conc.)

-

Sodium Hydroxide (1M aqueous)

Step 1: Diester Synthesis

-

Dissolve 10.0 g (60 mmol) of 2,4-PDCA in 100 mL absolute ethanol.

-

Add 2.0 mL conc.

dropwise. -

Reflux for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Concentrate in vacuo, neutralize with saturated

, and extract with DCM. Dry (

Step 2: Selective Hydrolysis

-

Dissolve 5.0 g (22.4 mmol) of the diester in 50 mL Ethanol.

-

Cool to

in an ice bath. -

Add 22.4 mL of 1M NaOH (1.0 eq) dropwise over 30 minutes. Do not add excess base.

-

Stir at

for 2 hours. A white precipitate (sodium salt of the product) may form. -

Concentrate ethanol. Dilute residue with 20 mL water.

-

Extract unreacted diester with DCM (2 x 20 mL).

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with Ethyl Acetate (3 x 30 mL).

-

Dry (

) and concentrate to yield 4-ethoxycarbonyl picolinic acid as a white solid.

References

-

BenchChem. "A Comparative Analysis of Pyridinedicarboxylic Acid Isomers." BenchChem Technical Guides, 2025.

-

Sigma-Aldrich. "2,4-Pyridinedicarboxylic acid for synthesis (Lutidinic Acid)." Product Catalog, 2025.

-

Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[7] Journal of the American Chemical Society, 2021, 143, 11927-11933.[7] [7]

-

Tschank, G., et al. "Inhibition of prolyl hydroxylation and procollagen processing by a derivative of pyridine-2,4-dicarboxylate."[8] Biochemical Journal, 1991, 275, 469-476.[8]

-

PubChem. "2,4-Pyridinedicarboxylic acid, 4-methyl ester (Data & Properties)." National Library of Medicine, 2025.

Sources

- 1. 2,4-Pyridinedicarboxylic acid, 4-methyl ester | C8H6NO4- | CID 40571137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 3. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

Stability of Picolinic Acid Esters Under Physiological Conditions

Technical Guide for Drug Development & Chemical Biology

Executive Summary

Picolinic acid esters (2-pyridinecarboxylic acid esters) represent a unique class of prodrugs and chemical intermediates. Unlike their isomers (nicotinates and isonicotinates), picolinates possess a nitrogen atom ortho to the ester carbonyl. This structural feature drastically alters their stability profile under physiological conditions (

This guide details the stability mechanisms of picolinic esters, distinguishing between enzymatic hydrolysis (plasma esterases) and chemical hydrolysis (specifically metal-ion promoted cleavage). While generally stable in pure aqueous buffers at neutral pH, picolinates exhibit accelerated degradation in the presence of physiological divalent cations (

Chemical Basis of Stability

The stability of picolinic acid esters is governed by the electronic and steric environment of the pyridine ring.

Electronic Effects & Positional Isomerism

The pyridine nitrogen is electron-withdrawing. In picolinates (2-position), this inductive effect (

-

Picolinate (2-pos): High electrophilicity, susceptible to nucleophilic attack.

-

Nicotinate (3-pos) & Isonicotinate (4-pos): Lower electrophilicity; inductive effect dissipates with distance.

The "Neighboring Group" Effect (Metal-Ion Catalysis)

The defining characteristic of picolinate stability is the capacity for bidentate chelation . The pyridine nitrogen and the ester carbonyl oxygen can simultaneously coordinate a divalent metal ion (

-

Polarizes the carbonyl bond (

). -

Stabilizes the tetrahedral transition state.

-

Increases the leaving group ability of the alkoxide.

Consequently, in fluids containing trace metals (e.g., serum, cell media), chemical hydrolysis rates can increase by orders of magnitude compared to metal-free buffers.

Physiological Stability Profile

Plasma Stability (Enzymatic)

In human plasma, picolinic esters are substrates for carboxylesterases (e.g., hCE1, hCE2) and butyrylcholinesterase (BChE).

-

Kinetics: Hydrolysis generally follows pseudo-first-order kinetics.

-

Steric Hindrance: Despite the electronic activation, the ortho-nitrogen can sterically hinder the active site of certain esterases compared to the more accessible nicotinate (meta) esters. However, half-lives are typically short (

min) for simple alkyl esters (methyl/ethyl). -

Species Differences: Rodent plasma (high esterase activity) often shows faster hydrolysis than human plasma.

Chemical Hydrolysis (pH 7.4)

In the absence of enzymes:

-

Metal-Free Buffer: Picolinates are moderately stable. The rate of spontaneous hydrolysis at pH 7.4 is slow (

hours). -

Simulated Physiological Fluids (with ions): The presence of

,

Comparative Half-Life Data

Estimates based on structural reactivity relationships:

| Ester Type | Structure | Relative Hydrolysis Rate (pH 7.4) | Primary Instability Factor |

| Picolinate | 2-COOR | High | Metal-ion catalysis + Enzymatic |

| Nicotinate | 3-COOR | Moderate | Enzymatic (accessible) |

| Isonicotinate | 4-COOR | Moderate | Enzymatic |

| Benzoate | Ph-COOR | Low | Enzymatic (slow) |

Mechanism of Hydrolysis

The following diagram illustrates the dual pathways for picolinate cleavage: the standard enzymatic route and the metal-promoted chemical route.

Caption: Dual hydrolysis pathways. Yellow path: Metal-ion promoted catalysis (chemical). Red path: Enzymatic cleavage (biological).

Experimental Protocols

To rigorously assess the stability of a novel picolinic ester, the following protocols distinguish between enzymatic and chemical instability.

Protocol A: Plasma Stability Assay (Standard)

Objective: Determine

-

Preparation:

-

Thaw pooled human plasma at

. Centrifuge (3000 x g, 5 min) to remove particulates. -

Prepare a

stock of the picolinate ester in DMSO.

-

-

Incubation:

-

Spike plasma with stock solution to final conc. of

(keep DMSO -

Incubate in a shaking water bath at

.

-

-

Sampling:

-

At

min, remove

-

-

Quenching:

-

Immediately add

ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -

Vortex (30s) and centrifuge (10,000 x g, 10 min).

-

-

Analysis:

-

Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

-

Protocol B: Metal-Sensitivity Screen (Chemical)

Objective: Assess susceptibility to metal-promoted hydrolysis (mimicking physiological trace metals).

-

Buffer Preparation: Prepare

HEPES buffer, pH 7.4. -

Conditions:

-

Control: Buffer +

EDTA (Metal-free). -

Test A: Buffer +

-

Test B: Buffer +

-

-

Workflow:

-

Add ester (

) to each condition. Incubate at -

Monitor degradation via HPLC-UV (260 nm) over 24 hours.

-

Interpretation: If

, the ester is liable to metal-promoted cleavage in vivo.

-

Workflow Visualization

Caption: Decision tree for evaluating picolinic ester stability in early drug discovery.

References

-

Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (General reference for esterase activity).

-

Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocols for plasma stability).

-

U.S. EPA. (2025). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester.

-

Creative Bioarray. (2025). Plasma Stability Assay Protocols and Data Interpretation.[1]

Sources

Methodological & Application

Application Note: 4-(Ethoxycarbonyl)picolinic Acid in MOF Architectures

This guide outlines the application of 4-(Ethoxycarbonyl)picolinic acid (Ethyl 2-carboxyisonicotinate) as a versatile linker in Metal-Organic Framework (MOF) synthesis.

This molecule acts as a "Masked Linker." In high-energy solvothermal environments, it undergoes in situ hydrolysis to form Pyridine-2,4-dicarboxylic acid (2,4-PDA) , a robust bridging ligand.[1] Alternatively, under controlled conditions, the ester tail remains intact, providing a handle for Post-Synthetic Modification (PSM)—a critical feature for drug delivery and bioconjugation.

Executive Summary & Rationale

4-(Ethoxycarbonyl)picolinic acid is an asymmetric heterocycle featuring a chelating N,O-donor site (picolinic acid moiety) and a distal ester group.

-

For Structural Chemists: It serves as a high-purity precursor for 2,4-PDA , often yielding higher crystallinity MOFs than using the dicarboxylic acid directly due to the slow-release mechanism of the second carboxylate group (controlled deprotection).[1]

-

For Drug Developers: The ester group allows for the construction of "prodrug" MOFs.[1] The framework can be synthesized with the ester intact, then reacted post-synthetically with amine-bearing drugs (via amide coupling) or hydrolyzed to tune pore polarity.

Chemical Logic & Mechanism

The utility of this linker relies on a bifurcation in synthetic conditions.[1] You must choose your pathway: Hydrolysis (Structural) or Preservation (Functional) .

Pathway Visualization

The following diagram illustrates the decision tree for experimental design.

Caption: Synthetic bifurcation for 4-(Ethoxycarbonyl)picolinic acid. Path A yields robust 3D frameworks; Path B yields functionalizable scaffolds.

Protocol A: Synthesis of Luminescent Ln-MOF (In Situ Hydrolysis)

Objective: Synthesize a Terbium (Tb) or Europium (Eu) MOF using the linker as a precursor for 2,4-PDA. This method utilizes the "slow release" of the ligand to improve crystal quality.[1]

Target Application: Biomarker sensing (dipicolinic acid detection) or luminescent tags.[1]

Materials

-

Linker: 4-(Ethoxycarbonyl)picolinic acid (98%)

-

Metal Source: Tb(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O

-

Solvent: DMF / Deionized Water (15:1 v/v)

-

Modulator: Glacial Acetic Acid (optional, for size control)

Step-by-Step Methodology

-

Precursor Dissolution:

-

Metal Addition:

-

Solvothermal Assembly:

-

Seal the mixture in a 20 mL Teflon-lined stainless steel autoclave.

-

Critical Parameter: Heat at 140°C for 48 hours .

-

Mechanism:[2][3][4] At this temperature/pressure, the water acts as a nucleophile, hydrolyzing the ethyl ester.[1] The generated ethanol acts as a co-solvent.[1] The slow generation of the free carboxylate at the 4-position regulates the nucleation rate, yielding larger single crystals.[1]

-

-

Isolation & Activation:

-

Cool to room temperature (rate: 5°C/hour).

-

Collect block-shaped crystals via filtration.[1]

-

Solvent Exchange: Soak crystals in absolute ethanol for 3 days, refreshing solvent daily to remove occluded DMF and hydrolyzed byproducts.

-

Activate under vacuum at 100°C for 12 hours.

-

Self-Validation (QC)

-

FT-IR Check: Look for the disappearance of the ester C=O stretch (typically ~1720-1740 cm⁻¹) and the appearance of the carboxylate asymmetric stretch (~1600-1650 cm⁻¹).

-

XRD: Compare powder pattern to simulated 2,4-PDA Ln-MOF structures (e.g., CCDC 2,4-pydc references).

Protocol B: Post-Synthetic Modification (PSM) for Drug Conjugation

Objective: Use the linker to install a reactive ester handle on a Zr-MOF (e.g., MOF-808 or UiO-66), then conjugate an amine-bearing drug.

Target Application: Targeted Drug Delivery (TDD).[1]

Step-by-Step Methodology

-

Synthesis of Ester-Functionalized MOF (Zr-MOF-Ester):

-

Synthesize parent MOF-808 (Zr₆ cluster) using standard protocols.[1][5]

-

Ligand Exchange (PSE): Suspend 100 mg of activated MOF-808 in 10 mL DMF containing 50 mg of 4-(Ethoxycarbonyl)picolinic acid.

-

Incubate at 60°C for 24 hours .

-

Note: The picolinic acid moiety chelates open Zr sites on the cluster, leaving the ethyl ester pointing into the pore.[1]

-

Wash with Ethanol x3 to remove unbound ligand.[1]

-

-

Drug Conjugation (Amidation):

Data Presentation: Expected Characterization Signals

| Technique | Parameter | Precursor (Ester) | Hydrolyzed MOF (Protocol A) | Conjugated MOF (Protocol B) |

| ¹H NMR (Digested) | Ethyl -CH₂- | Quartet (~4.4 ppm) | Absent | Absent |

| ¹H NMR (Digested) | Ethyl -CH₃ | Triplet (~1.4 ppm) | Absent | Absent |

| FT-IR | C=O Stretch | ~1730 cm⁻¹ (Ester) | ~1660 cm⁻¹ (Carboxylate) | ~1650 cm⁻¹ (Amide I) |

| Pore Environment | Polarity | Hydrophobic | Hydrophilic | Drug-Dependent |

References

-

Synthesis of Rigid Ethynyl-Bridged Polytopic Picolinate Ligands for MOF Applications. Source: ResearchGate.[1] URL:[Link]

-

Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. (Demonstrates MOF-808 post-synthetic installation of N-heterocycles). Source: Yaghi Group, UC Berkeley.[1] URL:[Link]

-

Enhancement of Catalytic Hydrolysis Activity for Organophosphates by MOF-808-NH2. (Protocols for Zr-MOF activation and modification). Source: RSC Advances.[1] URL:[Link]

-

Coordination Chemistry of Picolinate-Based Ligands. Source: ResearchGate.[1] URL:[Link]

-

Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands. Source: MDPI (Inorganics).[1] URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Frontiers | Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives [frontiersin.org]

- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]

Preparation of mixed-ligand coordination complexes with picolinate derivatives

Application Note: Design and Synthesis of Mixed-Ligand Transition Metal Complexes with Picolinate Derivatives for Metallodrug Discovery

Introduction & Rationale

Mixed-ligand coordination complexes have emerged as a cornerstone in the development of next-generation metallodrugs, luminescent materials, and catalysts. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are highly privileged ligands due to their robust N,O-bidentate chelating ability, which imparts significant thermodynamic stability to the resulting metal center (1[1]). By integrating a secondary ligand (such as N,N-donors like 1,10-phenanthroline or S,N-donors like thiadiazoles), researchers can precisely tune the electronic, steric, and lipophilic properties of the complex. This "mixed-ligand" strategy is critical for optimizing cellular uptake, DNA/protein binding affinity, and overall cytotoxicity in anticancer and antimicrobial applications (2[2]).

Mechanistic Insights: The Role of Picolinate

The causality behind selecting picolinate derivatives lies in their dual-donor nature. The pyridine nitrogen (N-donor) acts as a moderate

Experimental Workflow

Caption: Workflow for the synthesis and validation of mixed-ligand picolinate complexes.

Experimental Protocols

Design Principle: The following protocols are designed as self-validating systems. The sequential addition of ligands leverages the kinetic lability of the starting metal salts, followed by the thermodynamic sink of the mixed-ligand chelate effect.

Protocol A: Synthesis of Heteroleptic Copper(II)-Picolinate-Thiadiazole Complexes

Context: Copper(II) mixed-ligand complexes exhibit potent anticancer properties, often evaluated via MTT assays against cell lines like MCF-7 (4[4]).

-

Step 1 (Primary Chelation): Dissolve 1.0 mmol (0.123 g) of picolinic acid in 3 mL of an ethanol:water (1:1, v/v) mixture. In a separate flask, dissolve 0.5 mmol of Cu(CH3COO)2·4H2O in 3 mL of the same solvent mixture.

-

Step 2 (Metal-Ligand Complexation): Combine the two solutions dropwise. Stir the resulting mixture at 65 °C for 10 minutes.

-

Causality: The 2:1 ligand-to-metal initial stoichiometry ensures the formation of the intermediate [Cu(pic)2] or [Cu(pic)]+ species. The mild heating overcomes the activation energy for acetate displacement.

-

-

Step 3 (Secondary Ligand Integration): Prepare a solution of the secondary ligand (e.g., 2-amino-5-ethylthio-1,3,4-thiadiazole, 1.0 mmol) in 3 mL of ethanol. Add this dropwise to the hot metal-picolinate mixture.

-

Step 4 (Reflux and Maturation): Maintain continuous stirring at 65 °C for 8 hours.

-

Self-Validation: The reaction mixture will gradually change color (e.g., to a deep green or blue, depending on the exact secondary ligand), indicating successful mixed-ligand coordination and geometric rearrangement.

-

-

Step 5 (Isolation & Crystallization): Filter the hot solution to remove any unreacted insoluble starting materials. Allow the filtrate to stand at room temperature. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate over 7–14 days.

Protocol B: Synthesis of Mixed-Ligand Manganese(II) Picolinate-β-diketonate Complexes

Context: Mn(II) complexes are explored for their antibacterial relevance and unique penta-coordinated geometries (5[5]).

-

Step 1 (Ligand Mixture Preparation): Dissolve 0.001 M of picolinic acid (0.123 g) in 10 mL of ethanol. Add 0.001 M of a β-diketonate derivative (e.g., ethyl acetoacetate, 0.13 mL) in 10 mL of ethanol.

-

Step 2 (Metal Addition): Slowly add the mixed-ligand solution with constant stirring to a solution of 0.001 M MnCl2·4H2O (0.198 g) dissolved in 1 mL water and 10 mL ethanol.

-

Step 3 (Reflux): Reflux the mixture for approximately 4 hours.

-

Step 4 (pH Adjustment - Critical Step): Raise the pH of the solution by the dropwise addition of dilute aqueous NH3.

-

Causality & Validation: Deprotonation of the picolinic acid and β-diketonate is required to activate their anionic O,N and O,O donor sites. A dark brown solid will precipitate immediately upon reaching the optimal alkaline pH, visually confirming complexation.

-

-

Step 5 (Purification): Filter the precipitate, wash with cold ethanol, and dry under a vacuum.

Data Presentation & Validation Metrics

To ensure trustworthiness, the synthesized complexes must be validated through spectroscopic and physicochemical methods. The coordination of the picolinate ligand is typically confirmed by the shift in the

Table 1: Expected Physicochemical and Spectroscopic Data for Validation

| Complex Type | Expected Color | Yield (%) | IR: | IR: | Solubility Profile |

| [Cu(pic)(thiadiazole)] | Green/Blue | 65 - 75% | ~1598 - 1600 cm | ~1640 - 1650 cm | Soluble in DMF/DMSO |

| [Mn(pic)(β-diketonate)] | Dark Brown | 60 - 70% | ~1600 cm | ~1630 cm | Insoluble in EtOH, Soluble in DMF |

| [Ru(pic)(pincer)] | Orange/Red | 70 - 80% | ~1605 cm | ~1655 cm | Soluble in CH2Cl2, DMSO |

Diagnostic Note: Free picolinic acid exhibits a

References

-

Manganese(II) chelates of bioinorganic and medicinal relevance: Synthesis, characterization, antibacterial activity and 3D-molecular modeling of some penta-coordinated manganese(II) chelates in O,N-donor coordination matrix of β-diketoenolates and picolinate. Arabian Journal of Chemistry. 5

-

Transition metal complexes of Thiadiazole-Picolinic acid: Crystal structures, DFT insights and anticancer activity. Journal of Molecular Structure. 4

-

The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. MDPI. 1

-

Ruthenium pincer complexes: Ligand design and complex synthesis. Coordination Chemistry Reviews. 3

-

Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. ACS Omega. 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Manganese(II) chelates of bioinorganic and medicinal relevance: Synthesis, characterization, antibacterial activity and 3D-molecular modeling of some penta-coordinated manganese(II) chelates in O,N-donor coordination matrix of β-diketoenolates and picolinate - Arabian Journal of Chemistry [arabjchem.org]

Application Note: 4-(Ethoxycarbonyl)picolinic Acid in Peptide Coupling & Peptidomimetic Synthesis

Abstract & Strategic Overview

4-(Ethoxycarbonyl)picolinic acid (CAS: 21908-14-5), also known as 4-ethyl hydrogen pyridine-2,4-dicarboxylate, is a specialized bifunctional building block. It is primarily utilized in the synthesis of Collagen Prolyl 4-Hydroxylase (CP4H) inhibitors and metalloproteinase inhibitors. The molecule features a pyridine ring with a free carboxylic acid at the C2 position and an ethyl ester at the C4 position.

This scaffold acts as an

Key Synthetic Challenges:

-

Electronic Deactivation: The electron-deficient pyridine ring, further deactivated by the C4-ester, reduces the nucleophilicity of the C2-carboxylate, potentially slowing the initial activation step with standard carbodiimides.

-

Regiochemistry: While the starting material is regiochemically pure (free acid at C2), care must be taken to avoid transesterification or hydrolysis of the C4-ethyl ester during the coupling of the C2-acid.

-

Chelation Interference: The picolinic motif (N atom adjacent to C2-COOH) can chelate coupling metal catalysts or interact with Lewis acids, necessitating specific activation protocols.

Chemical Properties & Handling

| Property | Data |

| IUPAC Name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid |

| CAS Number | 21908-14-5 |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water |

| pKa (Calc) | ~2.5 (Pyridine N), ~3.5 (C2-COOH) |

| Storage | 2–8°C, Desiccate (Hygroscopic) |

Coupling Protocols

Method A: HATU/DIPEA Activation (Standard Discovery Scale)

Best for: Small-scale synthesis (mg to g), library generation, and coupling to sterically hindered amines.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl ester. The pyridine nitrogen of the scaffold does not significantly interfere with this activation pathway, provided sufficient base is present to deprotonate the carboxylic acid.

Protocol:

-

Dissolution: Dissolve 4-(Ethoxycarbonyl)picolinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).

-

Note: Ensure the solution is basic (pH > 8 on wet paper) to facilitate carboxylate formation.

-

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

-

Coupling: Add the amine partner (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Checkpoint: The formation of the activated ester is fast; the rate-limiting step is often the amine attack if the amine is electron-deficient.

-

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess DIPEA/pyridine derivatives), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), low epimerization requirements, and "difficult" picolinic acids.

Rationale: Picolinic acids can sometimes react sluggishly with carbodiimides. T3P acts as a powerful dehydrating agent that drives the reaction to completion with very low epimerization of the amine partner (if chiral). It also avoids the formation of guanidine byproducts associated with uronium salts.

Protocol:

-

Setup: Combine 4-(Ethoxycarbonyl)picolinic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

-

Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).

-

Critical: Do not use DIPEA with T3P if avoiding epimerization is critical, though for this achiral acid, DIPEA is acceptable. NMM is preferred for T3P efficiency.

-

-

Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 1N HCl, and sat. NaHCO₃.

Method C: Acid Chloride Activation (via Thionyl Chloride)

Best for: Unreactive amines (e.g., anilines) or when urea byproducts must be strictly avoided.

Protocol:

-

Activation: Suspend 4-(Ethoxycarbonyl)picolinic acid in anhydrous DCM or Toluene.

-

Chlorination: Add SOCl₂ (2.0 equiv) and a catalytic drop of DMF.

-

Reflux: Heat to reflux for 2 hours. The solution should become clear.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of HCl.

-

Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C. Stir until complete.

Post-Coupling Modification: Orthogonal Deprotection

After the amide bond is formed, the C4-ethyl ester often requires hydrolysis to unmask the second carboxylic acid, generating the active 2,4-dicarboxylate pharmacophore.

Protocol (Saponification):

-

Dissolve the coupled intermediate in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 – 3.0 equiv).

-

Note: NaOH can be used, but LiOH is milder and often provides better solubility for hydrophobic peptides.

-

-

Stir at 0°C to RT. Monitor closely by LC-MS.

-

Caution: Picolinamide bonds (the bond formed at C2) are generally stable to basic hydrolysis, but prolonged exposure to high pH or heat can lead to amide hydrolysis. Quench immediately upon completion (usually < 2 hours).

-

-

Acidify carefully with 1N HCl to pH ~3-4 to precipitate the product or extract into EtOAc.

Visual Workflow & Mechanism

Caption: Workflow for the orthogonal utilization of 4-(Ethoxycarbonyl)picolinic acid. The C2-acid is selectively coupled, followed by optional C4-ester deprotection.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Activation) | Slow reaction with carbodiimide due to electron-deficient ring. | Switch to HATU or T3P . Ensure pH is >8 during activation. |

| Side Products (N-Acyl Urea) | Rearrangement of O-acylisourea (if using EDC/DCC). | Use HOAt or HOBt as additives.[1][2] Switch to Method C (Acid Chloride). |

| Solubility Issues | Zwitterionic nature of product or high polarity. | Use DMSO/DMF mixtures. For workup, avoid excessive water washes if product is polar; use n-Butanol extraction. |